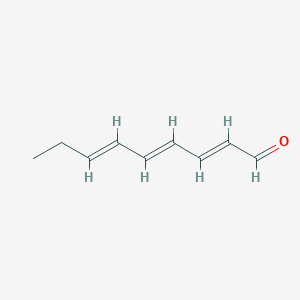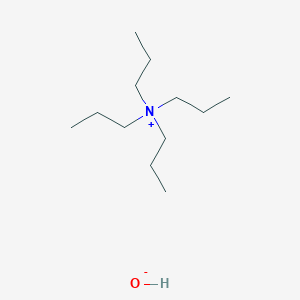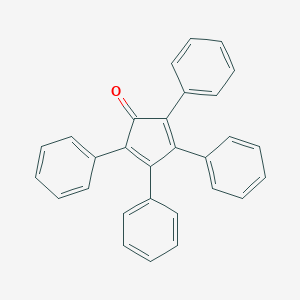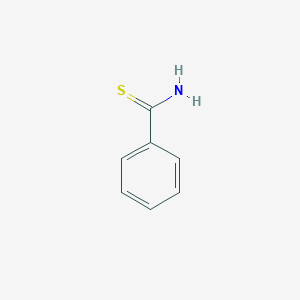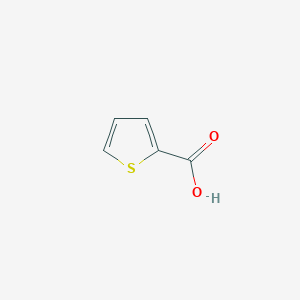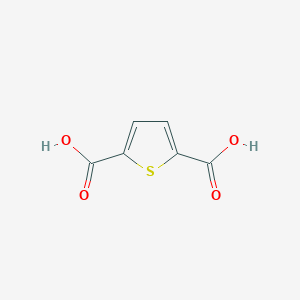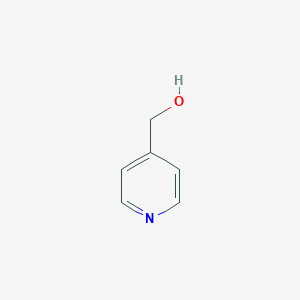
2,4,6-Trimetilfenol
Descripción general
Descripción
Es un sólido blanco con un punto de fusión de 70-72°C y un punto de ebullición de 220°C . Este compuesto es uno de varios isómeros del trimetilfenol y se utiliza principalmente en diversas aplicaciones industriales y de investigación.
Aplicaciones Científicas De Investigación
El 2,4,6-Trimetilfenol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el cual el 2,4,6-trimetilfenol ejerce sus efectos implica su interacción con objetivos y vías moleculares. Por ejemplo, su oxidación por oxígeno singlete conduce a la formación de varios productos de oxidación, que se pueden estudiar para comprender la reactividad y la estabilidad del compuesto . El grupo hidroxilo en el anillo aromático juega un papel crucial en estas reacciones, facilitando la formación de diferentes intermedios y productos.
Análisis Bioquímico
Biochemical Properties
2,4,6-Trimethylphenol participates in various biochemical reactions. It is the main product of the gas phase alkylation of phenol with excess methanol at 450 ℃ on magnesium oxide catalysts . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.
Cellular Effects
The cellular effects of 2,4,6-Trimethylphenol are diverse. It has been found to be rapidly oxidized by singlet oxygen in aqueous solution
Molecular Mechanism
The molecular mechanism of 2,4,6-Trimethylphenol involves its interactions with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trimethylphenol can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2,4,6-Trimethylphenol can vary with different dosages in animal models
Metabolic Pathways
2,4,6-Trimethylphenol is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2,4,6-Trimethylphenol within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
El 2,4,6-Trimetilfenol se puede sintetizar mediante varios métodos:
Alquilación de fenol: El método industrial principal implica la alquilación en fase gaseosa del fenol con exceso de metanol a 450°C utilizando catalizadores de óxido de magnesio dopados con álcalis u otros óxidos metálicos. Este método produce this compound como producto principal, con 2,6-xilenol y 2,3,4,6-tetrametilfenol como subproductos.
Reacción con ácido peroxi-monofosfórico: Otro método implica la reacción del mesitileno con ácido peroxi-monofosfórico. Esta ruta es menos común pero proporciona una vía de síntesis alternativa.
Análisis De Reacciones Químicas
El 2,4,6-Trimetilfenol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se oxida rápidamente por oxígeno singlete en soluciones acuosas. Esta reacción se utiliza a menudo para estudiar el comportamiento del compuesto en diferentes entornos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el oxígeno singlete y agentes reductores como el hidrógeno gaseoso. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El 2,4,6-Trimetilfenol es único entre sus isómeros debido a su patrón de sustitución específico. Compuestos similares incluyen:
2,6-Dimetilfenol: Carece de un grupo metilo en comparación con el this compound y tiene diferente reactividad y aplicaciones.
2,4-Dimetilfenol: Otro isómero con un patrón de sustitución diferente, lo que lleva a variaciones en el comportamiento químico y los usos.
2,3,4,6-Tetrametilfenol: Contiene un grupo metilo adicional, lo que resulta en propiedades y aplicaciones distintas.
Propiedades
IUPAC Name |
2,4,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRYUXCVCCNUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022049 | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [HSDB] White crystalline powder; [MSDSonline], Solid, Pale red crystalline solid; Slight phenolic aroma | |
| Record name | Phenol, 2,4,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2992 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1991/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220 °C, 220.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4,6-TRIMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in ether and ethanol, Water solubility = 1.01X10+3 mg/l at 25 °C, 7.4 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 1.2 mg/mL at 25 °C, Sparingly soluble in water, Soluble (in ethanol) | |
| Record name | 2,4,6-TRIMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1991/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.05 [mmHg], 0.05 mm Hg at 25 °C | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2992 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4,6-TRIMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES | |
CAS No. |
527-60-6 | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPZ32614N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-TRIMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73 °C | |
| Record name | 2,4,6-TRIMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4,6-Trimethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-trimethylphenol interact with humic substances during phototransformation?
A1: 2,4,6-Trimethylphenol can be phototransformed in the presence of humic substances, acting as a catalytic reaction. [] Studies show that humic substances, at specific concentrations, can phototransform a larger quantity of 2,4,6-trimethylphenol under irradiation, indicating a catalytic process. []
Q2: What is the role of 2,4,6-trimethylphenol as a probe for triplet excited states in dissolved organic matter?
A2: 2,4,6-Trimethylphenol serves as an effective probe to determine the rate of formation and apparent quantum yield of triplet excited states (3DOM) in dissolved organic matter (DOM) under simulated sunlight. [] It helps to understand the reactivity of 3DOM in natural waters, which influences the fate of co-transported pollutants. [] This probe is particularly useful when considering the variability of DOM quantity and composition due to different land covers. []
Q3: How does the presence of 2,4,6-trimethylphenol affect the photooxygenation of furfuryl alcohol mediated by humic substances?
A3: 2,4,6-Trimethylphenol acts as an inhibitor in the humic substance-mediated photooxygenation of furfuryl alcohol. [] This inhibition is concentration-dependent and decreases with increasing oxygen levels. [] The mechanism involves 2,4,6-trimethylphenol competing with both oxygen and furfuryl alcohol for reaction with humic triplet excited states and singlet oxygen, respectively. []
Q4: What is the molecular formula and weight of 2,4,6-trimethylphenol?
A4: The molecular formula of 2,4,6-trimethylphenol is C9H12O, and its molecular weight is 136.19 g/mol.
Q5: How does the inclusion of 2,4,6-trimethylphenol influence the properties of poly(phenylene oxide) synthesized by solution polymerization?
A5: The addition of 2,4,6-trimethylphenol during solution polymerization of poly(phenylene oxide) significantly impacts the polymer's properties. [] Molecular weight decreases, and changes are observed in dispersity (Ð) and thermal characteristics. [] Notably, the mass melt flow rate increases with 2,4,6-trimethylphenol addition up to 2.2 wt%. []
Q6: Can you explain the stability of meta-halogenated phenols, such as the m-bromophenol moiety, in electronic packaging applications?
A6: Meta-halogenated phenols, like m-bromophenol, exhibit enhanced chemical and thermal stability compared to their ortho- or para-halogenated counterparts. [] In electronic packaging, epoxy resins incorporating the m-bromophenol moiety demonstrate superior hydrolytic and thermal stability compared to traditional tetrabromo bisphenol-A epoxies. [] This stability contributes to improved device reliability while meeting flame retardancy standards. []
Q7: What is the impact of steric bulk on the oxidative stability of magnesium-ion battery electrolytes based on phenolates?
A7: Studies on electrolytes for magnesium-ion batteries, specifically within the RPhOMgCl and AlCl3 system in THF, show that steric bulk around the phenol ring significantly affects oxidative stability. [] Notably, solutions using 2,4,6-trimethylphenol exhibit high conductivity (2.56 mS cm−1) and excellent compatibility with the Chevrel-phase Mo6S8 intercalation cathode, demonstrating prolonged cycle life at C/10 current. []
Q8: How does 2,4,6-trimethylphenol participate in copper-catalyzed oxidative coupling reactions?
A8: 2,4,6-Trimethylphenol undergoes oxidative coupling in the presence of copper catalysts and oxygen. [] Specifically, a copper(II) neocuproine system facilitates efficient and highly selective 1,6-addition of nucleophiles to the para-methyl group of 2,4,6-trimethylphenol. [] This reaction proceeds through a proposed mechanism involving a reactive quinone methide intermediate. [] Another study highlights the use of (1,4,7-tribenzyl-1,4,7-triazacyclononane)copper(II) chloride as a catalyst, leading to the exclusive formation of stilbenequinone via oxidative coupling with oxygen. []
Q9: What are the products of 2,4,6-trimethylphenol oxidation catalyzed by a copper(II) chloride-oxime or copper(II) chloride-amine system?
A9: The oxidation of 2,4,6-trimethylphenol by molecular oxygen, catalyzed by copper(II) chloride-oxime or copper(II) chloride-amine systems in alcohol at room temperature, yields 3,5-dimethyl-4-hydroxybenzaldehyde as the primary product. [] The proposed mechanism involves the formation of a quinonemethide intermediate, followed by a series of reactions leading to the final product. [] Additionally, the presence of an acid in the catalyst system accelerates the formation of 2,6-dimethyl-p-benzoquinone and a formaldehyde dialkyl acetal. []
Q10: How do substituents at the C3 and C4 positions of 2,6-dimethylphenols influence their reactions with nitrogen dioxide?
A10: The nature of substituents at the C3 and C4 positions of 2,6-dimethylphenols significantly affects their reactivity with nitrogen dioxide in benzene. [] This research involved X-ray crystal analyses of various reaction products to understand these substituent effects, highlighting the importance of structural modifications on reactivity. []
Q11: What is the influence of 2,4,6-trimethylphenol on the yield and properties of poly(phenylene oxide) synthesized via precipitation polymerization?
A11: Unlike solution polymerization, the addition of 2,4,6-trimethylphenol during precipitation polymerization of poly(phenylene oxide) does not significantly affect the final polymer's properties. [] This suggests that the choice of polymerization method plays a crucial role in determining the impact of 2,4,6-trimethylphenol on the reaction outcome. []
Q12: How is 2,4,6-trimethylphenol analyzed in automobile exhaust?
A12: A method employing high-performance liquid chromatography (HPLC) is used to determine the concentration of ten representative phenols, including 2,4,6-trimethylphenol, in automobile exhaust. [] This method involves sampling with a Grimmer device, followed by extraction, isolation, separation, and quantification using HPLC with UV detection. []
Q13: How does the molecular size of humic acid fractions relate to their fluorescence and photoinductive activity?
A13: Research on humic acid (HA) fractions, separated based on molecular size, reveals that the low molecular size fractions exhibit stronger fluorescence and greater efficiency in photoinducing the transformation of 2,4,6-trimethylphenol and the herbicide fenuron. [] In contrast, the high molecular size fractions show weak fluorescence and lower photoinductive activity. [] This highlights the significant role of low molecular size HA fractions in photochemical processes within the environment. []
Q14: How is the biodegradation of 2,4,6-trimethylphenol and other phenols affected by their concentration in an aerobic biofilm?
A14: Studies on the aerobic biodegradation of phenols, including 2,4,6-trimethylphenol, in a biofilm reactor demonstrate distinct kinetic behaviors depending on concentration. [] At low concentrations (below 20-50 µg/l), degradation follows first-order kinetics, while at higher concentrations (above 200 µg/l), it shifts to zero-order kinetics. [] Notably, 2,4,6-trimethylphenol resists biodegradation under these conditions. []
Q15: Can you elaborate on the adsorption mechanisms of 2,4,6-trimethylphenol and other phenols onto organoclays?
A15: The adsorption of phenol and its methyl derivatives (2,4-dimethylphenol and 2,4,6-trimethylphenol) onto organoclays is influenced by the specific properties of both the organoclay and the solvent used. [] Research shows that the adsorption trend varies depending on the organic cation modifying the clay (HDTMA, DDTMA, TMPA, or TMA) and whether water or n-hexane is used as the solvent. [] The adsorption process is governed by factors such as adsorbent-adsorbate interactions and adsorbate-solvent interactions. []
Q16: What is the role of dissolved black carbon in the photodegradation of hydrophobic organic contaminants like 2,4,6-trimethylphenol?
A16: Dissolved black carbon (DBC) significantly enhances the triplet-mediated photodegradation of hydrophobic organic contaminants (HOCs), including 2,4,6-trimethylphenol. [] The mechanism involves strong sorption of HOCs onto DBC, leading to a microheterogeneous photooxidative degradation process. [] The degradation rates of HOCs within DBC solutions are notably higher compared to those observed in the aqueous phase, highlighting the importance of this sorption-enhanced phototransformation process. []
Q17: How do phenolic compounds found in soil affect the transformation of polycyclic aromatic hydrocarbons by laccase?
A17: Phenolic compounds, naturally present in soil as lignin and humus degradation products, significantly enhance the laccase-mediated transformation of polycyclic aromatic hydrocarbons (PAHs). [] Among these natural mediators, p-coumaric acid exhibits exceptional efficacy, comparable to synthetic mediators. [] The presence of p-coumaric acid leads to the formation of specific PAH oxidation products, highlighting its potential in bioremediation strategies for PAH removal. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





